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Compound of Interest

Compound Name: CCT241736

Cat. No.: B606547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.

The information presented herein is intended to support researchers, scientists, and drug

development professionals in understanding the pharmacological profile and therapeutic

potential of this compound.

Core Compound Properties
Property Value Reference

Mechanism of Action
Dual inhibitor of FLT3 and

Aurora kinases
[1][2]

Therapeutic Target

Acute Myeloid Leukemia

(AML), particularly with FLT3-

ITD mutations

[1][2][3]

Key Features

Orally bioavailable, potent, and

selective. Active against

quizartinib-resistant models.

[2][4][5]

Biochemical Activity
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CCT241736 demonstrates potent inhibitory activity against wild-type and mutated forms of

FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) are summarized

below.

Target Kd (nM) Reference

FLT3 (Wild-Type) 6.2 [1]

FLT3-ITD 38 [1]

FLT3-D835Y 14 [2]

Aurora Kinase A 7.5 [1]

Aurora Kinase B 48 [1]

In Vitro Cellular Activity
The anti-proliferative activity of CCT241736 has been evaluated in various human cancer cell

lines, particularly those relevant to AML. The half-maximal growth inhibition (GI50) values are

presented below.

Cell Line Description GI50 (µM) Reference

MOLM-13
Human AML, FLT3-

ITD positive
0.1 [4]

MV4-11
Human AML, FLT3-

ITD positive
0.29 [4]

KG-1a
Human AML, FLT3

wild-type
1 [4]

HCT116
Human colon

carcinoma
Not specified [1]

MOLM-13-RES
Quizartinib-resistant

MOLM-13
0.18 [2]

Pharmacokinetics
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Pharmacokinetic studies in preclinical species have demonstrated that CCT241736 possesses

favorable properties for further development, including high oral bioavailability and moderate to

low clearance.[1]

Species
Clearance
(mL/min/kg)

Oral Bioavailability
(%)

Caco-2
Permeability (cm/s)

Mouse 48 79-100 18.6 x 10⁻⁶

Rat 4.57 79-100 Not specified

In vitro metabolism studies have identified CYP3A4 and CYP3A5 as the primary enzymes

responsible for the biotransformation of CCT241736 in humans.[1][6] A cytochrome P450

inhibition screen revealed no significant inhibition of major CYP isoforms (CYP1A2, CYP2A6,

CYP2C9, CYP2C19, CYP2D6, or CYP3A4), with all IC50 values being greater than 10 µM.[1]

In Vivo Efficacy
CCT241736 has shown significant anti-tumor activity in mouse xenograft models of human

AML.

Xenograft Model Dosing Outcome Reference

MOLM-13 (FLT3-ITD)
50 and 100 mg/kg,

p.o., b.i.d.

Dose-dependent

tumor growth

inhibition

[1][4]

MV4-11 (FLT3-ITD) Not specified
Strong inhibition of

tumor growth
[1]

MOLM-13-RES 100 mg/kg, p.o., b.i.d.

Inhibition of tumor

growth in quizartinib-

resistant model

[2]

Pharmacodynamic studies in these models confirmed target engagement, as evidenced by the

modulation of downstream biomarkers such as phosphorylated STAT5 and phosphorylated

Histone H3.[1][3]
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Experimental Protocols
Cell Proliferation Assay (MTS)
Objective: To determine the anti-proliferative activity of CCT241736 in cancer cell lines.

Methodology:

Cancer cell lines (e.g., MOLM-13, MV4-11, KG-1a) are seeded in 96-well plates at a density

of 2 x 10^5 cells/100 µL.[2][4]

Cells are treated with varying concentrations of CCT241736 or vehicle control (0.2% DMSO)

for 72 hours.[2][4]

Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation

Assay (MTS) from Promega.[2][4]

Absorbance is measured at 490 nm using a microplate reader.[4]

GI50 values are calculated from the dose-response curves.

Human Tumor Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of CCT241736.

Methodology:

Cell Implantation: Athymic nude mice are subcutaneously injected with 2 x 10^6 MOLM-13 or

MV4-11 cells.[4]

Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with

calipers.

Treatment: Once tumors reach a specified size, mice are randomized into treatment and

control groups. CCT241736 is administered orally (p.o.) at doses ranging from 50 to 100

mg/kg, typically twice daily (b.i.d.).[1][4]

Efficacy Assessment: The primary endpoint is the inhibition of tumor growth compared to the

vehicle-treated control group.
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Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of

downstream biomarkers (e.g., p-STAT5, p-Histone H3) by methods such as Western blotting

to confirm target engagement.[3]

Pharmacodynamic Marker Analysis (Western Blot)
Objective: To assess the inhibition of FLT3 and Aurora kinase signaling pathways in tumor

tissues.

Methodology:

Protein Extraction: Protein lysates are prepared from tumor tissues excised from xenograft

models.

Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and

immunoblotted with specific primary antibodies against phosphorylated STAT5 (a

downstream marker of FLT3) and phosphorylated Histone H3 (a substrate of Aurora

kinases).[3][4]

Detection: Following incubation with appropriate secondary antibodies, the protein bands are

visualized using a suitable detection method. The levels of phosphorylated proteins are

normalized to total protein levels.
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Caption: CCT241736 inhibits FLT3 and Aurora kinase signaling pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b606547?utm_src=pdf-body-img
https://www.benchchem.com/product/b606547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed AML cells
(e.g., MOLM-13, MV4-11)

in 96-well plates

Add varying concentrations
of CCT241736

Incubate for 72 hours

Perform MTS assay
to measure cell viability

Read absorbance at 490 nm

Calculate GI50 values

End

Click to download full resolution via product page

Caption: Workflow for in vitro cell proliferation (MTS) assay.
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Caption: Workflow for in vivo AML xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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